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Compound of Interest

Compound Name: 2-Chloro-3-nitropyridin-4-OL

CAS No.: 629655-23-8

Cat. No.: B1418837 Get Quote

Application Note: Comprehensive Characterization of 2-Chloro-3-nitropyridin-4-ol

Executive Summary
This guide outlines the standardized protocol for the analytical characterization of 2-Chloro-3-
nitropyridin-4-ol (CAS 629655-23-8).[1][2][3][4] As a critical intermediate in the synthesis of

antiviral (HIV integrase inhibitors) and antineoplastic agents, the purity and structural integrity

of this scaffold are paramount.[3] This protocol addresses the specific challenges posed by the

compound's keto-enol tautomerism and high polarity, providing a self-validating workflow for

identity (NMR, MS) and purity (HPLC-PDA) determination.[1][2][3][4]

Chemical Identity & Context

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1418837?utm_src=pdf-interest
https://www.benchchem.com/product/b1418837?utm_src=pdf-body
https://www.benchchem.com/product/b1418837?utm_src=pdf-body
https://www.benchchem.com/product/b1418837?utm_src=pdf-body
https://www.chemblink.com/name/c134.htm
https://www.chembk.com/en/chem/2-chloro-3-nitro-4-hydroxypyridine
https://www.guidechem.com/encyclopedia/2-chloro-3-nitropyridine-dic13617.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9206306.htm
https://www.guidechem.com/encyclopedia/2-chloro-3-nitropyridine-dic13617.html
https://www.chemblink.com/name/c134.htm
https://www.chembk.com/en/chem/2-chloro-3-nitro-4-hydroxypyridine
https://www.guidechem.com/encyclopedia/2-chloro-3-nitropyridine-dic13617.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9206306.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name 2-Chloro-3-nitropyridin-4-ol

Common Synonyms
2-chloro-3-nitro-4-hydroxypyridine; 2-chloro-3-

nitro-1H-pyridin-4-one

CAS Number 629655-23-8

Molecular Formula

Molecular Weight 174.54 g/mol

Appearance Yellow crystalline solid

Scientific Insight: The characterization of this molecule is complicated by prototropic

tautomerism.[2][3] While often drawn as the 4-hydroxypyridine (enol form), in solution

(especially polar solvents like DMSO or

) and the solid state, it exists in equilibrium with, or predominantly as, the 4-pyridone (keto
form).[1][3] Analytical methods must account for this to avoid misinterpretation of NMR signals
(e.g., NH vs OH) and chromatographic peak tailing.

Physicochemical Profiling: The Tautomerism
Challenge
Understanding the equilibrium between the hydroxy-pyridine and pyridone forms is essential for

selecting the correct solvent and pH for analysis.[1][2][3][4]
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Figure 1: Tautomeric equilibrium dependent on solvent polarity and pH.[1][2][3][4] The keto

form (pyridone) typically predominates in the analytical matrices used for this compound.[3]

Implications for Chromatography:

Acidity: The compound is acidic (

).[2][3][4]

Mobile Phase: Unbuffered neutral mobile phases will lead to split peaks or severe tailing due

to partial ionization.[2] Acidic buffering (pH 2-3) is mandatory to suppress ionization and force

the neutral keto/enol state for sharp peaks on C18 columns.[2][3][4]

Spectroscopic Identification (The Fingerprint)[3]
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

is recommended to ensure solubility and stabilize the pyridone tautomer.[1][2][3][4]

Expected

NMR Data (DMSO-

, 400 MHz):

12.0 - 13.5 ppm (Broad s, 1H): Attributable to the NH (pyridone form) or OH (enol form).[2][3]
The broadness and downfield shift indicate strong hydrogen bonding.[2][5]

7.5 - 7.7 ppm (d, 1H,

Hz): H-6 proton.[1][2][3][4] Deshielded by the adjacent ring nitrogen.[2]

6.2 - 6.4 ppm (d, 1H,

Hz): H-5 proton.[1][2][3][4] Upfield due to resonance donation from the oxygen at C4.[2]

Critical Quality Attribute (CQA): The coupling constant (
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) between H-5 and H-6 is characteristic of vicinal protons on the pyridine ring.[1][2][3][4] A lack
of coupling would indicate a regioisomer (e.g., 2-chloro-5-nitropyridin-4-ol).[1][2][3][4]

Mass Spectrometry (MS)
Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the acidic

phenol/amide moiety.[2][3]

Parent Ion:

at m/z 173.

Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (

vs

) confirms the mono-chloro substitution.[2][3]

m/z 173 (100%)[2][3]

m/z 175 (~32%)[2][3]

Chromatographic Purity Protocol (HPLC-UV)
This method separates the target compound from common synthetic impurities: 2,4-dichloro-3-

nitropyridine (starting material) and 2-chloro-4-aminopyridines (reduction byproducts).[1][2][3]

[4]
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Parameter Setting

Column

C18 End-capped (e.g., Agilent Zorbax Eclipse

Plus),

mm, 3.5

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2][3][4]7)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Detection
UV at 254 nm (aromatic ring) and 330 nm (nitro-

conjugation)

Injection Vol 5

Gradient Program
Time (min) % Mobile Phase B Event

0.0 5 Equilibration

2.0 5
Isocratic Hold (Polar impurities

elute)

12.0 90 Linear Gradient

15.0 90 Wash

15.1 5 Re-equilibration

20.0 5 End

Method Validation Logic:

Retention Time: The target (polar, H-bond donor) will elute early-to-mid gradient (approx. 6-8

min).[1][2][3][4]
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Starting Material: The dichloro precursor is significantly less polar and will elute later (approx.

11-13 min).[2][3]

Resolution: The acidic mobile phase ensures the 4-OH group remains protonated,

preventing peak tailing and ensuring resolution from potential regioisomers.[2][3]

Detailed Experimental Protocol
Step 1: Sample Preparation

Weigh 5.0 mg of 2-Chloro-3-nitropyridin-4-ol into a 20 mL amber glass vial (light sensitive).

Add 10.0 mL of Acetonitrile:Water (50:50).

Sonicate for 5 minutes until fully dissolved.

Filter through a 0.22

PTFE syringe filter into an HPLC vial.

Step 2: System Suitability Test (SST)
Before running unknown samples, inject a standard mixture containing the target and the

starting material (2,4-dichloro-3-nitropyridine).[1][2][3][4]

Requirement: Resolution (

) between peaks > 2.0.

Requirement: Tailing Factor (

) for the target peak < 1.5.[2][3]

Step 3: Data Analysis
Integrate all peaks > 0.05% area.[2][3]

Calculate purity using the Area Normalization method:

[3]
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Check the UV spectrum of the main peak (using PDA) for homogeneity (Peak Purity Check).

Analytical Workflow Diagram
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Click to download full resolution via product page

Figure 2: Integrated analytical workflow for structural confirmation and purity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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